molecular formula C10H11NO3 B073536 2-苯甲酰氨基乙酸甲酯 CAS No. 1205-08-9

2-苯甲酰氨基乙酸甲酯

货号: B073536
CAS 编号: 1205-08-9
分子量: 193.2 g/mol
InChI 键: XTKVNQKOTKPCKM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl hippurate, also known as methylhippic acid, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. Methyl hippurate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl hippurate is primarily located in the membrane (predicted from logP). Methyl hippurate can be biosynthesized from N-benzoylglycine.
Methyl hippurate is a glycine derivative that is the methyl ester of hippuric acid. It has a role as a metabolite. It is a glycine derivative and a methyl ester. It derives from a N-benzoylglycine.

科学研究应用

Prevention of Urinary Tract Infections

Methyl hippurate has been studied extensively for its role in preventing recurrent UTIs, particularly in patients who are not suitable candidates for long-term antibiotic therapy. Several studies have evaluated its effectiveness:

  • Efficacy in Non-Antibiotic Prophylaxis : A systematic review highlighted that methyl hippurate may reduce the incidence of symptomatic UTIs in patients without renal tract abnormalities. The review included 13 studies with a total of 2032 participants, suggesting significant benefits when used for short-term prophylaxis (RR 0.24) .
  • Comparative Studies : In a randomized controlled trial comparing methyl hippurate with trimethoprim for UTI prevention, both treatments showed similar rates of recurrence (65% in both groups), indicating that methyl hippurate could serve as a viable alternative to traditional antibiotics .
  • Postoperative Use : Methyl hippurate has also been evaluated for its effectiveness in preventing postoperative bacteriuria and UTIs. A study found that it significantly reduced the incidence of these complications when administered before and after surgical procedures .

Clinical Case Studies

Several case studies have documented the application of methyl hippurate:

  • Case Series : A case series involving patients undergoing genitourinary surgical procedures demonstrated a reduction in postoperative UTI rates when patients received methyl hippurate as prophylaxis .
  • Long-term Catheterization : Another study assessed the use of methyl hippurate in patients with long-term catheterization, showing promising results in reducing bacteriuria rates .

Comparison with Antibiotics

Methyl hippurate has been compared with various antibiotics to assess its efficacy and safety profile:

TreatmentRecurrence Rate (%)Adverse EffectsStudy Type
Methyl Hippurate65%LowRandomized Controlled Trial
Trimethoprim65%LowRandomized Controlled Trial
Antibiotics (General)VariesModerateVarious Studies

The findings suggest that while methyl hippurate does not outperform antibiotics significantly, it presents a lower risk of antibiotic resistance and similar levels of patient satisfaction .

Conclusion and Future Directions

Methyl hippurate demonstrates significant potential as a preventive measure against urinary tract infections, particularly for patients seeking alternatives to long-term antibiotic therapy. While current evidence supports its efficacy, further large-scale randomized controlled trials are necessary to solidify its role and explore additional therapeutic applications.

生物活性

Methyl hippurate, a derivative of hippuric acid, has garnered attention for its potential biological activities, particularly in antifungal and antimicrobial applications. This article delves into the biological activity of methyl hippurate, presenting findings from various studies, including case studies and relevant research data.

Methyl hippurate (C_10H_11NO_3) is formed by the methylation of hippuric acid. Its structure allows it to interact with biological systems, exhibiting various pharmacological effects. The compound's mechanism of action is primarily associated with its ability to inhibit fungal growth and modulate immune responses.

Antifungal Activity

Recent studies have highlighted the antifungal properties of methyl hippurate, especially against pathogens like Botrytis cinerea.

  • Study Overview : A study conducted by researchers isolated methyl hippurate from Bacillus velezensis CE 100, demonstrating its efficacy against B. cinerea through dual culture methods.
  • Findings :
    • Methyl hippurate exhibited a dose-dependent inhibitory effect on spore germination and mycelial growth.
    • Complete inhibition of spore germination was observed at a concentration of 3 mg/mL.
    • No mycelial growth occurred in media supplemented with 4 mg/mL and 6 mg/mL of methyl hippurate .

Table 1: Inhibitory Effects of Methyl Hippurate on B. cinerea

Concentration (mg/mL)Spore Germination (%)Mycelial Growth Inhibition (%)
18020
26040
3060
4N/A100
6N/A100

Antimicrobial Activity

Methyl hippurate has also been studied for its potential to prevent urinary tract infections (UTIs). Methenamine hippurate, a related compound, has shown promise in clinical settings.

  • Clinical Studies : A systematic review involving thirteen studies with over 2000 participants assessed the efficacy of methenamine hippurate in preventing UTIs.
  • Results :
    • The compound demonstrated significant reductions in symptomatic UTIs among patients without renal tract abnormalities (RR = 0.24).
    • Short-term prophylaxis (less than one week) resulted in a notable decrease in symptomatic UTIs (RR = 0.14) .

Table 2: Efficacy of Methenamine Hippurate in UTI Prevention

Study TypeParticipantsSymptomatic UTI Reduction (%)Bacteriuria Reduction (%)
Randomized Controlled Trials2032RR = 0.24RR = 0.56
Cohort StudiesVariousRR = 0.14 (short-term)Not applicable

Case Studies

Several case studies have documented the use of methenamine hippurate for UTI prevention:

  • Case Report Summary :
    • Patients treated with methenamine hippurate showed varying degrees of success in preventing recurrent UTIs.
    • The most effective dosing regimen was found to be 1 g twice daily for six months, leading to a significant reduction in infection rates compared to pre-treatment periods .

属性

IUPAC Name

methyl 2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9(12)7-11-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKVNQKOTKPCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152880
Record name Glycine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl hippurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17.0 mg/mL
Record name Methyl hippurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1205-08-9
Record name Methyl hippurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-benzoyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hippurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl hippurate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl hippurate
Reactant of Route 2
Reactant of Route 2
Methyl hippurate
Reactant of Route 3
Reactant of Route 3
Methyl hippurate
Reactant of Route 4
Reactant of Route 4
Methyl hippurate
Reactant of Route 5
Reactant of Route 5
Methyl hippurate
Reactant of Route 6
Reactant of Route 6
Methyl hippurate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。